2,2,2-三氟-N-(3-苯丙基)乙酰胺

货号 B2610745

CAS 编号:

77970-72-0

分子量: 231.218

InChI 键: FWQLKTZKHXGJHE-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

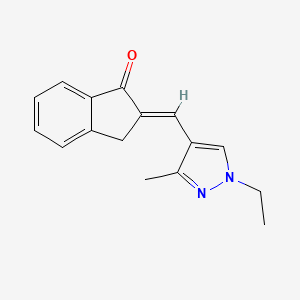

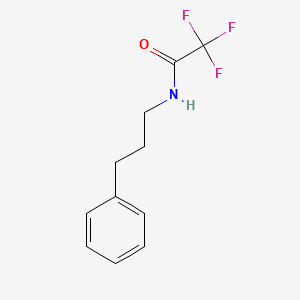

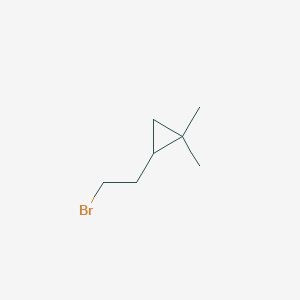

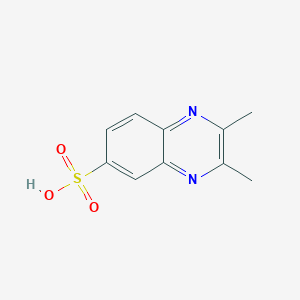

“2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide” is a chemical compound with the molecular formula C11H12F3NO. It contains an acetamide group (CH3CONH2) which is a derivative of acetic acid where one of the hydrogen atoms from the hydroxyl group is replaced by an amino group .

Molecular Structure Analysis

The molecular structure of this compound would consist of a phenylpropyl group attached to a nitrogen atom, which is also attached to a trifluoroacetamide group . The presence of the trifluoroacetamide group may impart unique properties to the compound due to the highly electronegative fluorine atoms.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the trifluoroacetamide group. The carbonyl (C=O) part of the group might be susceptible to nucleophilic attack, and the compound could potentially act as a weak acid due to the moderately acidic nature of the amide hydrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The trifluoroacetamide group could increase the compound’s stability and resistance to hydrolysis. It might also affect the compound’s polarity and solubility .科学研究应用

合成和化学结构

- 钯催化的反应:该化合物用于钯催化的反应中以合成 3,3'-二取代-2,2'-联吲哚,表明其在复杂有机合成中的用途 (Abbiati 等,2006)。

- 晶体结构分析:其分子构型已通过晶体结构分析得到探索,揭示了分子间氢键,这对于理解分子相互作用至关重要 (Pan 等,2016)。

有机合成

- 黄原酸酯转移方法:它作为 α-三氟甲胺合成的关键中间体,展示了其在开发氟代衍生物中的重要性 (Gagosz & Zard,2006)。

- 与烯烃的氧化加成:该化合物在与烯烃和二烯烃的氧化体系中表现出反应性,这对于合成各种有机化合物至关重要 (Shainyan 等,2015)。

潜在的药用应用

- 作为抗菌剂的评估:该化合物的衍生物已显示出作为抗菌剂的潜力,特别是针对各种细菌菌株 (Alharbi & Alshammari,2019)。

- 抗癌药物开发:由相关化合物合成的 N-(2-氨基苯基)-2-(2-异丙苯氧基)乙酰胺在分子对接分析中显示出作为抗癌药物的希望 (Sharma 等,2018)。

振动和计算分析

- 分子结构特性:已经进行了广泛的振动和计算分析来确定该化合物的分子结构特性,这对于理解其化学活性至关重要 (Aayisha 等,2019)。

安全和危害

属性

IUPAC Name |

2,2,2-trifluoro-N-(3-phenylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)10(16)15-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQLKTZKHXGJHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide | |

Synthesis routes and methods

Procedure details

To a solution of 9.37 g (69.3 mM) of 3-phenylpropylamine and 14 ml (100.4 mM) of triethylamine in acetonitrile (70 ml) was added 16.4 ml (122.7 mM) of ethyl trifluoroacetate at room temperature and the mixture was stirred at the prevailing temperature for 2 hours. The solvent was then distilled off and the residue was diluted with ethyl acetate and washed with water and saturated aqueous solution of sodium chloride. The organic layer was dried over MgSO4 and the solvent was distilled off under reduced pressure to provide the title compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2610668.png)

![2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B2610670.png)

![4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine](/img/structure/B2610671.png)

![Ethyl 5-{[4-chloro(phenylsulfonyl)anilino]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2610678.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2610681.png)

![4-chloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2610682.png)